1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Overview
Description
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has shown potential in various scientific research fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase PKnB from Mycobacterium Tuberculosis . PKnB is a crucial receptor-like protein kinase involved in signal transduction and is highly conserved in Gram-positive bacteria . It is apparently essential for Mycobacterial viability .
Mode of Action
The compound interacts with its target, PKnB, through a process of virtual screening and docking . The structure of the protein-ligand complex reveals that the compound partially occupies the adenine-binding pocket in PKnB . This interaction provides a framework for the design of compounds with potential therapeutic applications .
Biochemical Pathways
The compound affects the biochemical pathways associated with PKnB. One of the mechanisms used in Mycobacteria to assure a tight regulation of cell growth and division involves the reversible phosphorylation on serine/threonine residues . PKnB is regulated by auto-phosphorylation and dephosphorylation by the Ser/Thr protein phosphatase .
Result of Action
The result of the compound’s action is the inhibition of PKnB, which is crucial for Mycobacterial viability . This inhibition can lead to the prevention of cell growth and division in Mycobacteria . The compound’s interaction with PKnB also causes morphological changes linked to defects in cell wall synthesis and cell division .
Preparation Methods
The synthesis of 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors such as thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the thiadiazole intermediate with 2,4-dichlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer activity, particularly against HeLa cancer cells.
Materials Science: Thiadiazole derivatives are known for their strong aromaticity and stability, making them suitable for use in materials science applications such as organic semiconductors and dyes.
Biological Research: The compound’s ability to interact with biological targets, such as VEGFR-2, makes it a valuable tool for studying cellular signaling pathways.
Comparison with Similar Compounds
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:
N-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide: This compound also contains the thiadiazole ring and benzylsulfanyl group but differs in its functional groups, leading to different chemical properties and biological activities.
5-Benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS2/c18-12-6-7-14(13(19)8-12)20-16(24)21-17-23-22-15(26-17)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXGAHWKSMYTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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